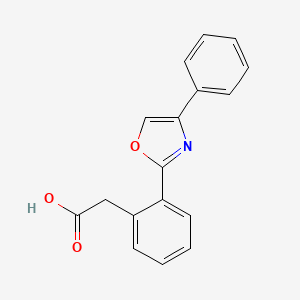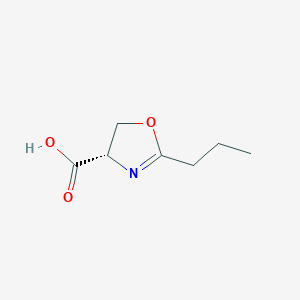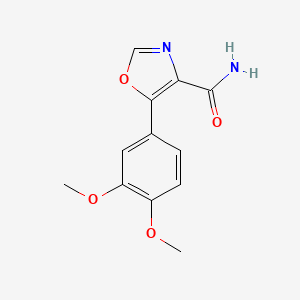![molecular formula C11H12N4O2 B12888332 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 95614-28-1](/img/structure/B12888332.png)
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an ethyl group and a 2-nitrobenzyl group, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group can be attached via a nucleophilic substitution reaction using 2-nitrobenzyl halides.
Industrial Production Methods
Industrial production of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Common industrial reagents include hydrazine hydrate, ethyl bromide, and 2-nitrobenzyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydride and appropriate nucleophiles.
Major Products
Reduction: 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with metal ions and other biomolecules, influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(4-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole
Uniqueness
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is unique due to the specific positioning of the nitrobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group also influences its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
95614-28-1 |
|---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
3-ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2/c1-2-10-12-11(14-13-10)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
YAGGBUBKDKAJOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNC(=N1)CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


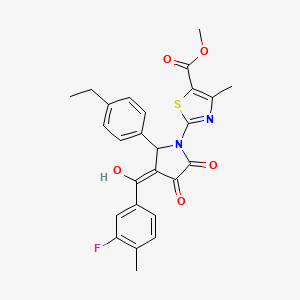

![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
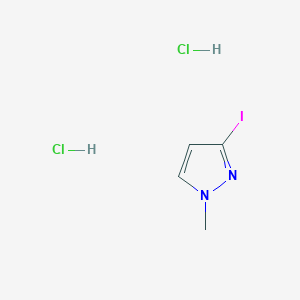
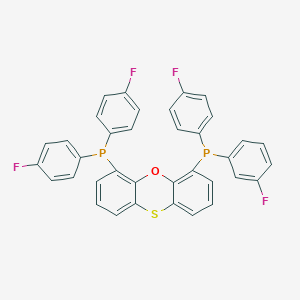
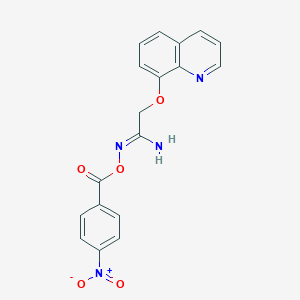
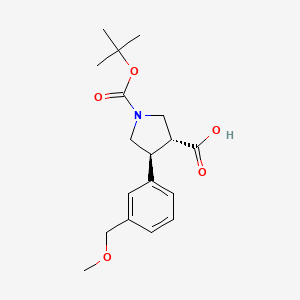
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
